1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile synthesis and characterization
1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile
Authored by: Gemini, Senior Application Scientist
Introduction:
1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its core structure, featuring a piperidine ring, is a common motif in a wide array of biologically active compounds.[1][2] The presence of a benzyl group at the 1-position, an isopropylamino group, and a nitrile function at the 4-position creates a versatile scaffold for further chemical modifications.[3] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, aimed at researchers and professionals in the field of drug discovery and organic synthesis. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Part 1: Synthesis of 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile
Synthetic Strategy: The Strecker Reaction
The synthesis of α-amino nitriles, such as the target compound, is classically achieved through the Strecker synthesis.[4][5] This reliable and well-established method involves the reaction of a ketone or aldehyde with an amine and a cyanide source.[6][7] In this case, the synthesis commences with the readily available 1-benzyl-4-piperidone. The reaction proceeds through the in-situ formation of an iminium ion intermediate from the condensation of the piperidone with isopropylamine. Subsequent nucleophilic attack by a cyanide ion on the iminium ion yields the desired 1-benzyl-4-(isopropylamino)piperidine-4-carbonitrile.[5] This one-pot, three-component reaction is an efficient approach to constructing the α-amino nitrile functionality.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile.
Detailed Experimental Protocol
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 3612-20-2 |
| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 |
| Potassium Cyanide | KCN | 65.12 | 151-50-8 |
| Anhydrous Methanol | CH₄O | 32.04 | 67-56-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 |
Procedure:
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous methanol, add isopropylamine (1.2 eq) at 0-5°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Cyanide Addition: Cool the reaction mixture back to 0-5°C and add potassium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water at 0-5°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-benzyl-4-(isopropylamino)piperidine-4-carbonitrile.[3]
Part 2: Characterization of 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile
A rigorous characterization of the synthesized compound is imperative to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
Expected Analytical Data:
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 5H, Ar-H), ~3.5 ppm (s, 2H, -CH₂-Ph), ~2.5-3.5 ppm (m, piperidine protons), ~2.8 ppm (septet, 1H, -CH(CH₃)₂), ~1.1 ppm (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | Chemical Shift (δ) | ~120 ppm (CN), ~127-130 ppm (Ar-C), ~63 ppm (-CH₂-Ph), ~50-60 ppm (piperidine carbons), ~48 ppm (-CH(CH₃)₂), ~22 ppm (-CH(CH₃)₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2240 cm⁻¹ (C≡N stretch), ~3300-3400 cm⁻¹ (N-H stretch), ~2950-3050 cm⁻¹ (C-H stretch) |
| Mass Spectrometry | m/z | [M+H]⁺ at ~270.20 |
| HPLC | Purity | >98% |
Detailed Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent. The characteristic signals for the benzyl protons are expected in the aromatic region (δ 7.2–7.4 ppm), while the carbon of the nitrile group should appear around δ 120 ppm in the ¹³C NMR spectrum.[3] The remaining aliphatic protons and carbons of the piperidine and isopropyl groups should appear in the upfield region, and their splitting patterns will be key to confirming the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A key diagnostic peak is the sharp absorption band around 2240 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[3] The N-H stretch of the secondary amine will also be observable.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for determining the molecular weight of the compound. The protonated molecular ion peak ([M+H]⁺) should be observed, and its mass should correspond to the calculated molecular weight of 1-benzyl-4-(isopropylamino)piperidine-4-carbonitrile (C₁₆H₂₃N₃, MW: 269.38).[3]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by reverse-phase HPLC.[3][10] A C18 column is typically suitable. A mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility or phosphoric acid) can be used.[10][11][12] The compound can be detected using a UV detector. The purity is determined by the area percentage of the main peak.
Discussion and Conclusion
The successful synthesis and characterization of 1-benzyl-4-(isopropylamino)piperidine-4-carbonitrile rely on a systematic and well-documented experimental approach. The choice of the Strecker reaction provides an efficient and direct route to the target α-amino nitrile from a simple piperidone precursor. The trustworthiness of this protocol is established through the multi-pronged analytical verification. Each characterization technique provides a piece of the structural puzzle: NMR confirms the carbon-hydrogen framework, IR validates the presence of key functional groups, MS confirms the molecular weight, and HPLC establishes the purity. This comprehensive characterization is essential for ensuring the reliability of any subsequent biological or chemical studies involving this compound.
Research has suggested that compounds with this structural motif may possess antidepressant and anxiolytic properties, potentially through interactions with neurotransmitter systems.[3] Therefore, the ability to synthesize and characterize this molecule with high fidelity is a critical first step for any drug development program exploring its therapeutic potential.
References
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SIELC Technologies. (2018, May 16). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Crysdot. (n.d.). 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile. Retrieved from [Link]
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YouTube. (2021, February 27). Strecker Synthesis. Retrieved from [Link]
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